2-(Trifluoromethylthio)phenylacetonitrile
Overview
Description
“2-(Trifluoromethylthio)phenylacetonitrile” is a chemical compound with the CAS Number: 237424-20-3. Its linear formula is C9H6F3NS1. The IUPAC name for this compound is {2-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile1.
Synthesis Analysis
The synthesis of “2-(Trifluoromethylthio)phenylacetonitrile” is not explicitly mentioned in the search results. However, there are related studies on oxidative trifluoromethylation reactions2. These reactions involve various nucleophiles with CF3SiMe3 in the presence of oxidants2. This could potentially be a method for synthesizing “2-(Trifluoromethylthio)phenylacetonitrile”, but further research would be needed to confirm this.
Molecular Structure Analysis
The InChI code for “2-(Trifluoromethylthio)phenylacetonitrile” is 1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H21. The molecular weight of the compound is 217.211.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(Trifluoromethylthio)phenylacetonitrile” are not detailed in the search results. However, the compound could potentially be involved in oxidative trifluoromethylation and trifluoromethylthiolation reactions2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethylthio)phenylacetonitrile” include a molecular weight of 217.211. The compound’s linear formula is C9H6F3NS1.
Safety And Hazards
The specific safety and hazards associated with “2-(Trifluoromethylthio)phenylacetonitrile” are not detailed in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions for “2-(Trifluoromethylthio)phenylacetonitrile” are not specified in the search results. However, the compound could potentially be used in further studies on oxidative trifluoromethylation and trifluoromethylthiolation reactions2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQSJULZJSTFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380704 | |
Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)phenylacetonitrile | |
CAS RN |
237424-20-3 | |
Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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